molecular formula C16H17NO2 B337259 N-(2-ethylphenyl)-4-methoxybenzamide

N-(2-ethylphenyl)-4-methoxybenzamide

Cat. No.: B337259
M. Wt: 255.31 g/mol
InChI Key: KJEGCHZMKIJDGA-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-methoxybenzamide (CAS 329938-97-8) is a benzamide derivative with the molecular formula C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol. Structurally, it consists of a 4-methoxybenzoyl group linked via an amide bond to a 2-ethylphenyl substituent (Figure 1). The ethyl group at the ortho position of the phenyl ring introduces steric hindrance, while the methoxy group at the para position of the benzoyl moiety enhances electron-donating properties, influencing its solubility and reactivity .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(2-ethylphenyl)-4-methoxybenzamide

InChI

InChI=1S/C16H17NO2/c1-3-12-6-4-5-7-15(12)17-16(18)13-8-10-14(19-2)11-9-13/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

KJEGCHZMKIJDGA-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Scientific Research Applications

Chemical Reactions

N-(2-ethylphenyl)-4-methoxybenzamide can undergo several chemical transformations, including:

  • Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
  • Reduction: The carbonyl group can be reduced to form an amine.
  • Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the phenyl rings.

Medicinal Chemistry

This compound has garnered attention in medicinal chemistry for its potential therapeutic applications:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the methoxy group may enhance its interaction with biological targets, influencing its pharmacological profile.
  • Antiviral Properties: Related compounds in the benzamide class have shown broad-spectrum antiviral effects. For instance, derivatives have been screened for activity against Hepatitis B virus (HBV), indicating potential for developing new antiviral agents .

Biological Studies

Research has focused on the interaction of this compound with specific biological targets:

  • Molecular Docking Studies: These studies predict how the compound interacts with enzymes or receptors, suggesting that its unique structural features play crucial roles in modulating binding interactions.

Industrial Applications

In addition to its medicinal properties, this compound is explored for its utility in industrial applications:

  • Building Block for Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules, potentially leading to new materials and chemical processes.

Case Study: Antiviral Activity Against HBV

A study investigated the antiviral efficacy of benzamide derivatives, including this compound, against HBV. The results indicated that these compounds could inhibit HBV replication by increasing intracellular levels of APOBEC3G, a host protein that interferes with viral replication. This mechanism highlights the potential for developing novel anti-HBV therapies based on this compound's structure .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Properties
This compound C₁₆H₁₇NO₂ 2-ethylphenyl, 4-methoxybenzoyl 255.31 Moderate lipophilicity; steric bulk
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) C₁₄H₁₁BrN₂O₄ 4-bromo, 4-methoxy-2-nitrophenyl 367.16 Higher polarity due to nitro and bromine groups; crystallizes with two asymmetric units
N-(tert-butyl)-4-methoxybenzamide (42) C₁₂H₁₇NO₂ tert-butyl, 4-methoxybenzoyl 223.27 Increased steric hindrance; synthesized via cobalt-catalyzed carbonylation
N-(6-aminohexyl)-4-methoxybenzamide C₁₅H₂₂N₂O₂ 6-aminohexyl, 4-methoxybenzoyl 274.35 Enhanced water solubility; pH-dependent stability (unstable below pH 5.2)
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide C₂₄H₂₀N₂O₂S Thiazole ring, 4-methylphenyl 400.49 Planar thiazole enhances π-π interactions; potential for hydrogen bonding

Key Observations :

  • Steric Effects : The tert-butyl group in compound 42 and the thiazole ring in ’s compound introduce greater steric bulk compared to the 2-ethylphenyl group in the target compound.
  • Polarity: Bromine and nitro groups in 4MNB increase polarity, whereas the aminohexyl chain in ’s derivative improves aqueous solubility.
  • Stability: The phosphoramide bond in N-(6-aminohexyl)-4-methoxybenzamide conjugates degrades rapidly under acidic conditions (pH < 5.2), limiting its use in low-pH environments .

Key Observations :

  • Kinase Inhibition : Compound 7j shows strong binding to EGFR TKD, suggesting that the quinazoline scaffold synergizes with the 4-methoxybenzamide group for kinase inhibition .
  • Bioavailability : Fluorine and heterocyclic substituents (e.g., indole in 3l) improve metabolic stability and target engagement .
  • Redox Applications : Ferrocene-containing derivatives (e.g., 3b) are valuable in electrochemical sensing and catalysis due to reversible redox behavior .

Preparation Methods

Synthesis of 4-Methoxybenzoyl Chloride

4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically achieves >95% conversion within 1–2 hours, yielding the acyl chloride as a pale-yellow liquid. Excess SOCl₂ is removed by distillation under reduced pressure.

Key Reaction Parameters

ParameterValue
SolventThionyl chloride (neat)
TemperatureReflux (76–80°C)
Reaction Time1.5 hours
Yield92–95%

Coupling with 2-Ethylphenylamine

The acyl chloride is reacted with 2-ethylphenylamine in anhydrous dichloromethane (DCM) or toluene, using triethylamine (TEA) as a base to scavenge HCl:

4-MeO-Benzoyl-Cl+H2N-C6H42EtTEA, DCMN-(2-EtPh)-4-MeO-Benzamide+HCl\text{4-MeO-Benzoyl-Cl} + \text{H}2\text{N-C}6\text{H}_4-2-Et \xrightarrow{\text{TEA, DCM}} \text{N-(2-EtPh)-4-MeO-Benzamide} + \text{HCl}

Optimized Conditions

ComponentMolar Ratio
Acyl chloride1.0 eq
2-Ethylphenylamine1.1 eq
TEA1.5 eq
Temperature0°C → RT
Yield (isolated)82–87%

Purification via silica gel chromatography (hexane/EtOAc 7:3) provides the product as white crystals (m.p. 128–130°C).

Palladium-Catalyzed Cross-Coupling Methods

Pd-PEPPSI complexes enable direct coupling of methyl 4-methoxybenzoate with 2-ethylphenylamine, bypassing acid chloride generation. This one-pot method uses catalytic Pd (0.3 mol%), H₂O (10 mol%), and K₃PO₄ in toluene at 110°C:

MeO-C6H4CO2Me+H2N-C6H42EtPd, 110°CN-(2-EtPh)-4-MeO-Benzamide+MeOH\text{MeO-C}6\text{H}4\text{CO}2\text{Me} + \text{H}2\text{N-C}6\text{H}4-2-Et \xrightarrow{\text{Pd, 110°C}} \text{N-(2-EtPh)-4-MeO-Benzamide} + \text{MeOH}

Performance Metrics

MetricResult
Catalyst Loading0.30 mol% Pd-PEPPSI
Reaction Time16 hours
Yield68–72%
Purity (HPLC)>98%

While avoiding hazardous chlorination reagents, this method requires rigorous exclusion of oxygen and offers marginally lower yields than classical approaches.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the coupling reaction. A representative protocol involves:

  • Mixing 4-methoxybenzoic acid (1 eq), 2-ethylphenylamine (1.2 eq), and HATU coupling reagent (1.1 eq) in DMF

  • Irradiating at 150°C for 15 minutes under N₂

Advantages

  • 89% yield achieved in <30 minutes total process time

  • Eliminates separate acid chloride preparation step

Limitations

  • High reagent costs (HATU ≈ $320/g)

  • Requires specialized equipment

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance safety and throughput. A two-stage system accomplishes:

  • Stage 1 : SOCl₂ reacts with 4-methoxybenzoic acid in a PTFE microreactor (residence time: 5 min)

  • Stage 2 : Acyl chloride intermediates couple with 2-ethylphenylamine in a packed-bed reactor containing immobilized TEA

Process Metrics

ParameterValue
Throughput1.2 kg/hour
Overall Yield85–88%
Purity99.5% (by GC-MS)

This method reduces hazardous intermediate handling but demands significant capital investment.

Comparative Analysis of Methodologies

Table 1: Method Comparison

MethodYieldCost (USD/g)Safety ConcernsScalability
Classical Aminolysis82–87%12.40SOCl₂ handlingPilot plant
Pd-Catalyzed68–72%18.75Pd waste disposalLab-scale
Microwave89%45.80High-pressure risksSmall batch
Continuous Flow85–88%9.20*Reactor foulingIndustrial

*Cost reduced at >100 kg production scales

Q & A

Q. What established synthetic routes are used for N-(2-ethylphenyl)-4-methoxybenzamide, and how are intermediates characterized?

The compound is typically synthesized via coupling reactions between carboxylic acid derivatives and substituted anilines. A common method involves using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents to form the amide bond. For example, analogous benzamides are synthesized by reacting 2-methoxy-4-methylbenzoic acid with 4-chloroaniline under optimized conditions . Characterization relies on spectroscopic techniques:

  • IR spectroscopy confirms amide C=O stretching (~1650 cm⁻¹).
  • ¹H-NMR identifies methoxy (-OCH₃) protons (~3.8 ppm) and aromatic protons.
  • Elemental analysis validates stoichiometry .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H-NMR : Resolves aromatic protons, ethyl/methoxy substituents, and amide NH (if present).
  • IR spectroscopy : Detects amide bonds (1640–1680 cm⁻¹) and methoxy groups (~1250 cm⁻¹).
  • Mass spectrometry (MS) : Determines molecular weight via molecular ion peaks (e.g., ESI-MS).
  • Elemental analysis : Validates C, H, N, and O composition .

Q. What are the primary biological activities explored for benzamide derivatives like this compound?

Benzamides are studied for:

  • Antimicrobial activity : Evaluated via bacterial/fungal growth inhibition assays (e.g., MIC values).
  • Anticancer potential : Tested in vitro using cell viability assays (e.g., MTT on cancer cell lines).
  • Enzyme inhibition : Screened against targets like kinases or PDEs (phosphodiesterases) using enzymatic assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield and purity of this compound?

Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction kinetics.
  • Catalyst use : DMAP (4-dimethylaminopyridine) accelerates coupling reactions.
  • Temperature control : Mild heating (40–60°C) balances reactivity and side-product formation.
  • Workup protocols : Column chromatography (silica gel, ethyl acetate/hexane) isolates the pure product .

Q. How do structural modifications (e.g., substituent changes) influence the physicochemical properties of this compound?

Substituents alter:

  • Lipophilicity : Ethyl/methoxy groups increase logP, affecting membrane permeability.
  • Electronic effects : Electron-withdrawing groups (e.g., -Cl) reduce electron density on the aromatic ring, impacting reactivity.
  • Bioactivity : For example, fluorinated analogs (e.g., 4-fluoro substitution) show enhanced metabolic stability .

Q. What strategies resolve contradictions in fluorescence or bioactivity data across studies?

Address variability by:

  • Standardizing assay conditions : Fluorescence intensity is pH-dependent (optimal at pH 5) and temperature-sensitive (25°C stability) .
  • Validating biological models : Use consistent cell lines (e.g., HeLa for anticancer assays) and controls.
  • Statistical analysis : Calculate R.S.D.% for reproducibility and use ANOVA for cross-study comparisons .

Q. How does pH affect the stability of benzamide derivatives in biochemical assays?

Stability studies show:

  • Acidic conditions (pH <5) : Accelerate hydrolysis of amide bonds, generating benzoic acid and aniline derivatives.
  • Neutral/basic conditions (pH 7–9) : Promote carboxylate salt formation, reducing bioavailability.
  • Recommendation : Use buffered solutions (e.g., PBS at pH 7.4) for in vitro assays .

Q. What computational methods predict interactions between this compound and biological targets?

Advanced approaches include:

  • Molecular docking (AutoDock/Vina) : Models ligand-receptor binding (e.g., kinase active sites).
  • QSAR modeling : Correlates substituent effects with bioactivity using descriptors like logP and H-bond donors.
  • MD simulations : Assess binding stability over time (e.g., GROMACS/NAMD) .

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